(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Kinase activation Signal transduction Sphingolipid pharmacology

Researchers investigating sphingolipid-dependent PDK1 activation require chain-length-matched negative controls, as generic C18 sphingosine induces a 25-fold autophosphorylation increase that masks background activity. (2S,3R,4E)-2-Amino-4-decene-1,3-diol (C10-sphingosine) completely lacks PDK1 activation, providing a validated null-response baseline for lipid-dependent kinase assays. • Direct precursor for cell-permeable C10 ceramide (d18:1/10:0). • Essential for complete SAR profiling across C10-C18 sphingoid bases. • Light yellow to light brown solid; -20°C storage under inert atmosphere.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 235431-59-1
Cat. No. B030767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4E)-2-Amino-4-decene-1,3-diol
CAS235431-59-1
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1
InChIKeySVBOJQHSJYZATL-LOSXEJPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 235431-59-1: (2S,3R,4E)-2-Amino-4-decene-1,3-diol – Short-Chain Sphingoid Base for Ceramide Synthesis and Kinase Specificity Studies


(2S,3R,4E)-2-Amino-4-decene-1,3-diol (CAS 235431-59-1), also referred to as C10-sphingosine or 10‑carbon-sphingosine, is a chiral amino diol with a 10‑carbon trans-unsaturated backbone . It belongs to the sphingoid base family, serving as a structurally truncated analog of the naturally predominant 18‑carbon sphingosine [1]. The compound is supplied as a light yellow to light brown solid, with reported solubility in chloroform (slight) and methanol (slight, heated) , and is commonly stored under inert atmosphere at −20 °C . Its primary documented application is as a stereochemically defined intermediate in the preparation of short‑chain ceramide derivatives .

Why In-Class Sphingoid Bases Cannot Substitute for (2S,3R,4E)-2-Amino-4-decene-1,3-diol: Chain Length Dictates Functional Selectivity


Sphingoid bases are not functionally interchangeable. Systematic structure‑activity studies have established that the length of the aliphatic side chain is a dominant determinant of both enzyme interaction and cellular outcome. For protein kinase C inhibition, 18‑carbon homologues (e.g., D‑erythro‑sphingosine) achieve maximal potency, while shorter chain analogs (C11–C16) exhibit markedly reduced efficacy [1]. In the distinct context of PDK1 activation, the 18‑carbon sphingosine stimulates a 25‑fold increase in autophosphorylation, whereas the 10‑carbon analog completely fails to elicit this response [2]. Consequently, substituting a generic sphingoid base for (2S,3R,4E)-2-amino-4-decene-1,3-diol will alter both the quantitative output and the qualitative biological profile, compromising experimental reproducibility and the validity of structure‑function interpretations.

Product-Specific Quantitative Evidence Guide: (2S,3R,4E)-2-Amino-4-decene-1,3-diol vs. C18 Sphingosine and Short-Chain Analogs


Lack of PDK1 Activation by C10-Sphingosine Distinguishes It from 18-Carbon Sphingosine

In a direct comparative assay, C18‑sphingosine (D‑erythro‑sphingosine) increased PDK1 autophosphorylation by 25‑fold relative to untreated control, while C10‑sphingosine ((2S,3R,4E)-2-amino-4-decene-1,3-diol) was completely inactive [1]. This binary difference demonstrates that the 10‑carbon backbone is insufficient to support the lipid‑mediated conformational change required for PDK1 activation, despite preserving the 2S,3R stereochemistry and 4E unsaturation [1].

Kinase activation Signal transduction Sphingolipid pharmacology

Reduced PKC Inhibitory Potency of Short-Chain Sphingoid Bases Compared to 18-Carbon Homologs

Systematic analysis of sphingoid base analogs (C11–C20) revealed that 18‑carbon homologues are the most potent inhibitors of protein kinase C in vitro and in cellular assays [1]. D‑erythro‑dihydrosphingosine (C18) inhibits PKC with an IC₅₀ of 2.8 µM in CHO cells . In contrast, shorter chain homologues exhibit decreased uptake and diminished potency [1]. Although a direct IC₅₀ for the C10 compound has not been reported, the established trend predicts that (2S,3R,4E)-2-amino-4-decene-1,3-diol will be a significantly weaker PKC inhibitor than its 18‑carbon counterpart.

Protein kinase C inhibition Structure‑activity relationship Sphingolipid signaling

Altered Solubility Profile of C10 Sphingoid Base Relative to C18 Sphingosine Impacts Formulation

(2S,3R,4E)-2-Amino-4-decene-1,3-diol exhibits limited solubility in common organic solvents, described as slightly soluble in chloroform and methanol (requiring gentle heating) . In contrast, C18‑sphingosine (D‑erythro‑sphingosine) is readily soluble in chloroform, methanol, and DMSO at concentrations up to 10 mg/mL . The reduced hydrocarbon chain length of the C10 analog increases its relative polarity, thereby diminishing compatibility with standard lipid solvent systems.

Physicochemical properties Solubility Formulation development

Essential Building Block for Synthesis of C10 Ceramide Derivatives

Multiple vendors and literature citations identify (2S,3R,4E)-2-amino-4-decene-1,3-diol as a key intermediate for the preparation of ceramide derivatives bearing a 10‑carbon sphingoid backbone . N‑Acylation of this amino diol yields short‑chain ceramides (e.g., C10 ceramide, d18:1/10:0) that are employed as cell‑permeable tools to dissect sphingolipid signaling and apoptosis pathways [1].

Chemical synthesis Ceramide analogs Sphingolipid research

Stereochemical Purity Requirements for Reproducible Biological Activity

The (2S,3R,4E) stereochemistry is explicitly defined for this compound . Studies on sphingoid bases demonstrate that stereoisomers (e.g., D‑erythro vs. L‑threo) can exhibit different biological potencies [1]. While the C10 compound itself has not been subjected to a head‑to‑head stereoisomer comparison, the established stereoselectivity of sphingolipid‑recognizing enzymes implies that any deviation from the specified configuration would alter downstream biological readouts. Procurement of this specific stereoisomer ensures consistency with published data and reduces batch‑to‑batch variability in mechanistic studies.

Chiral purity Stereoisomer specificity Quality control

Optimal Research and Industrial Applications for (2S,3R,4E)-2-Amino-4-decene-1,3-diol (CAS 235431-59-1)


Negative Control in PDK1 Activation Assays

Given the complete lack of PDK1 activation compared to the 25‑fold stimulation by C18 sphingosine [1], (2S,3R,4E)-2-amino-4-decene-1,3-diol is ideally suited as a chain‑length‑matched negative control in experiments designed to dissect the lipid‑dependent activation of PDK1. Its use ensures that any observed activation is not attributable to non‑specific sphingoid base interactions.

Synthesis of Short‑Chain Ceramide Analogs

The compound serves as a direct building block for the preparation of C10 ceramide (d18:1/10:0) and related short‑chain derivatives . These synthetic ceramides are valuable for studying sphingolipid‑mediated apoptosis and cell signaling due to their enhanced cell permeability relative to long‑chain natural ceramides.

Structure‑Activity Relationship (SAR) Studies on Sphingoid Base Chain Length

As a 10‑carbon sphingoid base, this compound represents the lower end of the chain‑length spectrum examined in PKC inhibition [2] and PDK1 activation [1] studies. It is therefore essential for constructing complete SAR profiles that correlate side‑chain length with biological potency and enzyme selectivity.

Formulation Development and Physicochemical Profiling

The altered solubility characteristics of this C10 analog make it a useful reference for evaluating how sphingoid base chain length influences compatibility with different solvent systems, lipid carriers, and in vitro assay buffers. This is particularly relevant for groups developing sphingolipid‑based drug delivery systems.

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